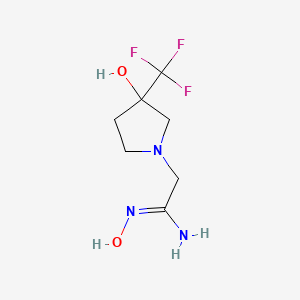
(Z)-N'-hydroxy-2-(3-hydroxy-3-(trifluoromethyl)pyrrolidin-1-yl)acetimidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-N’-hydroxy-2-(3-hydroxy-3-(trifluoromethyl)pyrrolidin-1-yl)acetimidamide is a compound that features a pyrrolidine ring substituted with hydroxy and trifluoromethyl groups
Méthodes De Préparation
The synthesis of (Z)-N’-hydroxy-2-(3-hydroxy-3-(trifluoromethyl)pyrrolidin-1-yl)acetimidamide can be achieved through several synthetic routes. One common method involves the reaction of a pyrrolidine derivative with a trifluoromethylating agent under controlled conditions. The reaction typically requires a catalyst and may involve steps such as protection and deprotection of functional groups to achieve the desired product .
Analyse Des Réactions Chimiques
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove the hydroxy groups, leading to the formation of simpler derivatives.
Applications De Recherche Scientifique
(Z)-N’-hydroxy-2-(3-hydroxy-3-(trifluoromethyl)pyrrolidin-1-yl)acetimidamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The exact mechanism of action of (Z)-N’-hydroxy-2-(3-hydroxy-3-(trifluoromethyl)pyrrolidin-1-yl)acetimidamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, including anti-inflammatory and anticancer activities.
Comparaison Avec Des Composés Similaires
Similar compounds include other pyrrolidine derivatives with trifluoromethyl and hydroxy substitutions. These compounds share some chemical properties but may differ in their biological activities and applications. For example, 2-(3-hydroxy-3-(trifluoromethyl)pyrrolidin-1-yl)butanoic acid and 3-(3-hydroxy-3-(trifluoromethyl)pyrrolidin-1-yl)propanoic acid are structurally similar but have different uses and effects .
Propriétés
Formule moléculaire |
C7H12F3N3O2 |
|---|---|
Poids moléculaire |
227.18 g/mol |
Nom IUPAC |
N'-hydroxy-2-[3-hydroxy-3-(trifluoromethyl)pyrrolidin-1-yl]ethanimidamide |
InChI |
InChI=1S/C7H12F3N3O2/c8-7(9,10)6(14)1-2-13(4-6)3-5(11)12-15/h14-15H,1-4H2,(H2,11,12) |
Clé InChI |
ZBCQCOJJDTZZGG-UHFFFAOYSA-N |
SMILES isomérique |
C1CN(CC1(C(F)(F)F)O)C/C(=N/O)/N |
SMILES canonique |
C1CN(CC1(C(F)(F)F)O)CC(=NO)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















